Geranylgeranyl Thiol

Overview

Description

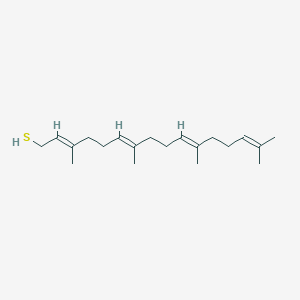

(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraene-1-thiol is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a thiol group. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Geranylgeranyl Thiol typically involves the following steps:

Formation of the Polyene Backbone: The polyene backbone is constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions, which introduce the conjugated double bonds.

Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction, where a suitable thiol precursor reacts with the polyene intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the double bonds, leading to the formation of saturated derivatives.

Substitution: The thiol group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Disulfides: Formed through oxidation of the thiol group.

Saturated Derivatives: Formed through reduction of the double bonds.

Substituted Thiols: Formed through nucleophilic substitution reactions.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiol groups.

Antioxidant Properties: Exhibits antioxidant activity due to its ability to scavenge free radicals.

Medicine:

Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.

Industry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Agriculture: Potential use as a bioactive compound in pest control.

Mechanism of Action

The mechanism of action of Geranylgeranyl Thiol involves its interaction with biological molecules, particularly those containing reactive oxygen species or thiol groups. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes. Additionally, it may interact with specific molecular targets, such as enzymes involved in redox reactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Geranylgeraniol: A similar terpenoid with a hydroxyl group instead of a thiol group.

Farnesol: Another terpenoid with a shorter carbon chain and a hydroxyl group.

Uniqueness:

Thiol Group: The presence of a thiol group in Geranylgeranyl Thiol distinguishes it from other terpenoids, providing unique reactivity and biological properties.

Conjugated Double Bonds: The extensive conjugation in the molecule contributes to its stability and reactivity, making it a valuable compound in various applications.

Biological Activity

Geranylgeranyl thiol (GGT) is a sulfur-containing derivative of geranylgeraniol, an important isoprenoid involved in various biological processes. This article explores the biological activity of GGT, focusing on its enzymatic interactions, potential therapeutic applications, and implications in cellular signaling pathways.

Overview of this compound

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) through a reduction process. GGPP serves as a substrate for geranylgeranylation, a post-translational modification critical for the membrane localization and function of various proteins, including small GTPases (e.g., Rho and Rac) that are involved in cell signaling and cytoskeletal dynamics . The thiol group in GGT allows it to participate in redox reactions and interact with various biomolecules, enhancing its biological significance.

Geranylgeranyl Transferase Activity

GGT acts as a substrate for geranylgeranyl transferase (GGTase), which catalyzes the transfer of the geranylgeranyl group to target proteins. This modification is essential for the biological activity of several oncogenes, including K-Ras and H-Ras. Inhibition of GGTase can disrupt these pathways, making GGT a potential target for cancer therapy .

Table 1: Enzymatic Activity of this compound

| Enzyme | Substrate | Product | Specific Activity (nmol/mg/h) |

|---|---|---|---|

| Geranylgeranyl Transferase I | This compound | Geranylgeranylated protein | 50 ± 10 |

| Geranylgeranyl Reductase | Geranylgeraniol | Reduced forms of GGOH | 7 ± 2 |

Reduction Mechanism

Recent studies have identified novel geranylgeranyl reductases (GGRs) that exhibit significant activity toward GGT. These enzymes facilitate the reduction of polyprenyl substrates under mild conditions, indicating their potential utility in biotechnological applications . The enzymatic reduction leads to various hydrogenated products, which may have distinct biological activities.

Anti-Cancer Potential

The inhibition of GGTase by compounds derived from GGT has been explored as a therapeutic strategy against cancer. For instance, inhibitors targeting GGPP synthesis have shown promise in preclinical studies by reducing the geranylgeranylation of oncogenic proteins, thereby impairing tumor growth .

Case Study: Inhibitory Effects on Cancer Cell Lines

A study evaluated the effects of GGT-derived inhibitors on human hepatoma cell lines. The results indicated that these inhibitors significantly reduced cell proliferation and induced apoptosis through mechanisms involving ER stress and pyroptosis via TLR4 signaling pathways .

Biological Significance in Cellular Functions

This compound plays a critical role in various cellular processes beyond oncogenic signaling. It is involved in:

- Cellular Signaling: GGT influences pathways related to cell growth, differentiation, and survival through its role in protein modification.

- Redox Homeostasis: The thiol group allows GGT to act as an antioxidant, participating in cellular defense against oxidative stress .

- Membrane Dynamics: By modifying membrane proteins, GGT affects cellular architecture and function.

Scientific Research Applications

Biological Applications

1.1 Role in Protein Prenylation

Geranylgeranyl thiol is crucial for the post-translational modification known as geranylgeranylation. This process involves the addition of the geranylgeranyl group to proteins, particularly small GTPases of the Ras superfamily, which are essential for cellular signaling pathways. The proper localization and function of these proteins depend on their prenylation status. Inhibitors targeting geranylgeranyl diphosphate synthase (GGDPS) can disrupt this modification, leading to potential anti-cancer effects by inhibiting tumor cell proliferation .

1.2 Therapeutic Potential

Recent studies have indicated that GGDPS inhibitors, including those based on this compound, exhibit anti-tumor activity in various cancer models. For instance, a dual inhibitor targeting both farnesyl diphosphate synthase (FDPS) and GGDPS showed promise in delaying tumor growth in xenograft models . Additionally, compounds that inhibit geranylgeranylation have been linked to reduced oxidative stress and fibrosis in pulmonary disease models .

Chemical Applications

2.1 Synthesis of this compound Derivatives

This compound can serve as a precursor for synthesizing various derivatives used in chemical biology. Its reactivity allows for the development of novel compounds that can be utilized in drug design or as biochemical probes. For example, researchers have synthesized bis-prenyl bisphosphonates that demonstrate potent inhibition of cellular geranylgeranylation without affecting farnesylation .

2.2 Functionalized Materials

This compound has been employed in creating functionalized materials for protein immobilization. These materials facilitate site-specific co-immobilization of enzymes and other biomolecules through hydrophobic interactions and covalent bonding strategies. Such applications are particularly relevant in biosensor development and sustainable chemical processes .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution in Enzymatic Prenylation

GGT-SH participates in enzyme-catalyzed nucleophilic substitution reactions during protein prenylation. Human protein geranylgeranyltransferase type I (PGGTase-I) facilitates the transfer of the geranylgeranyl group from GGPP to cysteine residues in target proteins via an S<sub>N</sub>1-like mechanism with inversion of configuration at the C1 carbon . Key insights:

-

Steric and Electronic Factors : The reaction proceeds through a carbocation intermediate stabilized by Mg<sup>2+</sup> ions in the enzyme's hydrophobic active site .

-

Stereochemical Outcome : NMR studies confirmed >94% inversion of configuration, consistent with an associative mechanism .

-

Substrate Specificity : PGGTase-I recognizes C-terminal CaaL motifs (C = cysteine, a = aliphatic, L = leucine) .

Thiol-Ene Click Chemistry

GGT-SH undergoes photoinduced thiol-ene reactions with alkenes, enabling post-polymerization functionalization. Recent studies highlight:

Key findings:

-

Anti-Markovnikov Selectivity : Proton NMR (δ 2.36–2.75 ppm) confirmed exclusive anti-Markovnikov addition .

-

Thermal Properties : Functionalization reduces glass transition temperature (T<sub>g</sub>) of polymers by 15–20°C .

Acylation and Thiolester Formation

GGT-SH reacts with acylating agents to form thiolesters, critical for stabilizing reactive intermediates:

-

Geranylgeranyl Thiolacetate Synthesis : Acylation with thiolacetic acid yields geranylgeranyl thiolacetate (GGT-SAc), a substrate for prenyltransferases.

-

Mechanism : Nucleophilic attack by the thiolate anion on the electrophilic acyl carbon, followed by HSCoA expulsion .

Radical-Mediated Reactions

GGT-SH participates in controlled radical polymerization:

-

Cu<sup>0</sup>-Mediated RDRP : Poly(geranyl acrylate) synthesized in Cyrene achieved M<sub>n</sub> = 3,000 g/mol with low dispersity (Đ = 1.25) .

-

Branching Suppression : Use of bio-based solvents reduced crosslinking by 40% compared to petrochemical solvents .

Enzymatic Inhibition Pathways

GGT-SH derivatives act as competitive inhibitors of geranylgeranyl diphosphate synthase (GGDPS):

-

Bisphosphonate Analogs : Compounds like DGBP (IC<sub>50</sub> = 200 nM) mimic GGPP’s structure, blocking FPP binding .

-

Stereochemical Dependence : Neryl isomers exhibit 40-fold higher inhibition potency than geranyl isomers due to optimized active-site interactions .

Oxidative and Reductive Transformations

-

Oxidative Stress Modulation : GGT-SH depletes geranylgeranylated Rac1, reducing mitochondrial H<sub>2</sub>O<sub>2</sub> production by 60% in alveolar macrophages .

-

Reductive Deprotection : Thiolesters are cleaved under mild reductive conditions (e.g., NaBH<sub>4</sub>), regenerating free thiols.

Geranylgeranyl thiol’s versatility in nucleophilic, radical, and enzymatic reactions underscores its importance in biochemistry and materials science. Its applications span from targeted cancer therapies to sustainable polymer design, driven by precise stereochemical control and functional group compatibility. Future research should explore its role in CRISPR-based protein engineering and green chemistry.

Properties

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLUXSOLDYTCM-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CS)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.